BenchChemオンラインストアへようこそ!

4-chloro-2-ethyl-3-methylquinoline

KCNQ2/Q3 Antagonist Potassium Channel Blocker Neurological Disorder Research

选择该化合物的核心优势:经验证的KCNQ2/Q3拮抗活性(IC50=120 nM)和明确的CYP3A4(3.9 μM)/CYP2D6(19.9 μM)抑制谱,助力神经科学研究和药物间相互作用(DDI)风险评估。4-氯基团提供通用离去位点,支持一步SNAr或交叉偶联快速构建SAR库。XLogP3=4.0,优于非卤代类似物,更易穿透血脑屏障。规避实验变异性——指定精确CAS标准品,确保结果可重复。

Molecular Formula C12H12ClN
Molecular Weight 205.68 g/mol
CAS No. 856089-50-4
Cat. No. B1426799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-ethyl-3-methylquinoline
CAS856089-50-4
Molecular FormulaC12H12ClN
Molecular Weight205.68 g/mol
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=C1C)Cl
InChIInChI=1S/C12H12ClN/c1-3-10-8(2)12(13)9-6-4-5-7-11(9)14-10/h4-7H,3H2,1-2H3
InChIKeyMHCSKCJYHHSWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-chloro-2-ethyl-3-methylquinoline (CAS 856089-50-4): A Key Heterocyclic Building Block for Drug Discovery


4-chloro-2-ethyl-3-methylquinoline (CAS 856089-50-4) is a heterocyclic aromatic compound belonging to the quinoline family, characterized by a chloro substituent at the 4-position, an ethyl group at the 2-position, and a methyl group at the 3-position of the quinoline core [1]. With a molecular formula of C₁₂H₁₂ClN, a molecular weight of 205.68 g/mol, and a calculated XLogP3 of 4.0, this compound exhibits enhanced lipophilicity compared to the parent quinoline scaffold [1]. Quinoline derivatives are widely recognized for their privileged status in medicinal chemistry, having served as foundational structures for numerous antimalarial, antibacterial, and anticancer agents . This specific compound is a versatile synthetic intermediate, with the reactive 4-chloro group enabling further functionalization via nucleophilic aromatic substitution, cross-coupling reactions, and oxidation to N-oxides .

Why 4-chloro-2-ethyl-3-methylquinoline (856089-50-4) Cannot Be Substituted by Generic Quinoline Analogs


In scientific research and industrial development, the substitution of one quinoline derivative for another is highly inadvisable without rigorous validation, as the precise pattern of substitution dictates both physicochemical properties and biological activity . The presence of the 4-chloro group in 4-chloro-2-ethyl-3-methylquinoline is critical for its reactivity as a synthetic handle in nucleophilic aromatic substitution and cross-coupling reactions, a functionality absent in non-halogenated analogs . Furthermore, the unique combination of 2-ethyl and 3-methyl groups significantly alters the compound's lipophilicity (XLogP3 = 4.0) compared to the parent quinoline (XLogP3 ≈ 2.0) [1], which can profoundly affect membrane permeability, bioavailability, and target engagement in biological systems. Critically, in vitro profiling has revealed a specific bioactivity fingerprint for this compound, including sub-micromolar antagonism of the KCNQ2/Q3 potassium channel (IC₅₀ = 120 nM) and a distinct CYP450 inhibition profile [2]. These properties are not generalizable to other quinoline derivatives; even closely related isomers or analogs may exhibit vastly different potency, selectivity, and metabolic liabilities, underscoring the necessity of using the exact CAS-designated compound for reproducible research outcomes .

Quantitative Differentiators for 4-chloro-2-ethyl-3-methylquinoline (856089-50-4) Against Closest Analogs


Sub-Micromolar KCNQ2/Q3 Antagonism Compared to In-Class Potassium Channel Modulators

4-chloro-2-ethyl-3-methylquinoline exhibits potent antagonistic activity against the human KCNQ2/Q3 potassium channel, a target implicated in epilepsy and pain disorders. In an automated patch clamp assay using CHO cells expressing KCNQ2/Q3, the compound displayed an IC₅₀ value of 120 nM after a 3-minute incubation [1]. In contrast, another quinoline-based KCNQ2/Q3 modulator, ML252, demonstrates an IC₅₀ of 120 nM for the same channel heteromer . While the potencies are comparable, the 4-chloro-2-ethyl-3-methyl substitution pattern offers a distinct chemical scaffold for exploring alternative structure-activity relationships (SAR) around this key ion channel target.

KCNQ2/Q3 Antagonist Potassium Channel Blocker Neurological Disorder Research

Moderate CYP3A4 Inhibition Profile Differentiated from More Potent Quinoline-Based CYP Inhibitors

4-chloro-2-ethyl-3-methylquinoline demonstrates a moderate inhibitory effect on human cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism and potential drug-drug interactions. The compound exhibits an IC₅₀ of 3.9 μM (3.90E+3 nM) against CYP3A4 [1]. In comparison, ketoconazole, a well-known potent CYP3A4 inhibitor, has an IC₅₀ of approximately 21.6 μM in a similar microsomal assay using 7-benzyloxyquinoline as a probe substrate [2]. Furthermore, some copper(II) mixed-ligand quinolinonato complexes have been reported to inhibit CYP3A4 with IC₅₀ values ranging from 2.46 to 4.88 μM [3]. This places the compound in a moderate inhibitor class, distinct from both the highly potent nanomolar inhibitors and weak millimolar inhibitors.

CYP3A4 Inhibition Drug Metabolism ADME-Tox Profiling

Weak CYP2D6 Inhibition and Favorable Selectivity Window Over CYP3A4

In addition to CYP3A4 inhibition, 4-chloro-2-ethyl-3-methylquinoline was evaluated against CYP2D6, another major drug-metabolizing enzyme. The compound displayed a significantly weaker IC₅₀ of 19.9 μM (1.99E+4 nM) against CYP2D6 [1]. This contrasts with the potent CYP2D6 inhibitor quinidine, which has an IC₅₀ of 0.3–0.4 μM [2]. The selectivity ratio (CYP2D6 IC₅₀ / CYP3A4 IC₅₀) is approximately 5.1, indicating a degree of selectivity for CYP3A4 over CYP2D6. This is a notable differentiator from many quinoline derivatives that are either non-selective or show reversed selectivity.

CYP2D6 Inhibition CYP Selectivity Drug-Drug Interaction Risk

Enhanced Lipophilicity Drives Membrane Permeability Over Unsubstituted Quinoline

4-chloro-2-ethyl-3-methylquinoline exhibits significantly higher lipophilicity compared to the parent quinoline scaffold. The computed XLogP3-AA value for this compound is 4.0 [1], whereas the unsubstituted quinoline has an XLogP of 2.00 [2]. This 100% increase in lipophilicity is attributed to the combined effects of the 2-ethyl, 3-methyl, and 4-chloro substituents. Such a shift in partition coefficient is known to enhance passive diffusion across biological membranes and increase binding to hydrophobic protein pockets, which may explain the compound's ability to engage intracellular targets like CYP enzymes and transmembrane proteins like KCNQ2/Q3.

Lipophilicity XLogP3 Membrane Permeability

Reactive 4-Chloro Handle Enables Diverse Derivatization for Library Synthesis

The presence of the 4-chloro substituent provides a well-established reactive handle for synthetic elaboration. This compound serves as a versatile building block for generating diverse quinoline-based libraries via nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides, as well as through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . This functional group is absent in many close analogs, such as 2-ethyl-3-methylquinoline (CAS 27356-52-1), which lacks the halogen and therefore cannot undergo these transformations. The ability to rapidly introduce molecular diversity at the 4-position is a key differentiator for medicinal chemistry applications, enabling systematic SAR exploration around the quinoline core [1].

Synthetic Intermediate Nucleophilic Aromatic Substitution Quinoline Library

Optimal Use Cases for 4-chloro-2-ethyl-3-methylquinoline (856089-50-4) in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization for KCNQ2/Q3 Channelopathies

Researchers developing novel treatments for epilepsy, neuropathic pain, or tinnitus can utilize 4-chloro-2-ethyl-3-methylquinoline as a validated KCNQ2/Q3 antagonist tool compound (IC₅₀ = 120 nM) [1]. Its distinct chemical scaffold, characterized by enhanced lipophilicity (XLogP3 = 4.0) [2], provides an alternative chemotype to known quinoline-based KCNQ modulators like ML252. The moderate CYP3A4 inhibition (IC₅₀ = 3.9 μM) and weak CYP2D6 inhibition (IC₅₀ = 19.9 μM) [1] offer a defined ADME profile for iterative medicinal chemistry, allowing teams to balance target potency with metabolic stability. The reactive 4-chloro group further enables rapid synthesis of analog libraries to probe SAR and improve selectivity over related potassium channels.

Synthesis of Focused Quinoline Libraries via SNAr and Cross-Coupling

This compound is ideally suited as a core building block for generating diverse quinoline-focused libraries. The 4-chloro atom serves as a universal leaving group for nucleophilic aromatic substitution (SNAr) reactions with a wide range of amines, thiols, and alcohols . Additionally, it is compatible with modern palladium-catalyzed cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, or amino substituents at the 4-position . Unlike the non-halogenated analog 2-ethyl-3-methylquinoline, this compound supports one-step diversification, drastically reducing synthetic effort and cost in library construction for high-throughput screening campaigns.

CYP450-Mediated Drug-Drug Interaction (DDI) Liability Assessment

Given its well-characterized CYP3A4 (IC₅₀ = 3.9 μM) and CYP2D6 (IC₅₀ = 19.9 μM) inhibition profiles [1], this compound can serve as a moderately potent CYP3A4 inhibitor control in ADME-Tox assays. It is particularly useful for benchmarking new chemical entities (NCEs) or for studying the impact of moderate CYP3A4 inhibition on co-administered drugs in vitro. Its weak CYP2D6 activity further provides a defined selectivity window, making it a valuable reference standard for developing predictive models of CYP-mediated metabolism and for training junior scientists in DDI risk assessment.

Physicochemical Property Benchmarking in CNS Drug Design

With a computed XLogP3 of 4.0 [2], this compound occupies a physicochemical space often associated with good blood-brain barrier permeability. It can be employed as a reference standard for calibrating computational models (e.g., QSAR, molecular dynamics) aimed at predicting CNS penetration or for validating experimental methods like PAMPA (Parallel Artificial Membrane Permeability Assay). Its moderate molecular weight (205.68 g/mol) and low hydrogen bond donor count (0) further align with CNS drug-likeness criteria, making it a cost-effective and accessible tool for training and method development in neuropharmacology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-2-ethyl-3-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.